![molecular formula C9H14O3 B14416036 8-Methyl-1,4-dioxaspiro[4.5]decan-7-one CAS No. 84488-23-3](/img/structure/B14416036.png)
8-Methyl-1,4-dioxaspiro[4.5]decan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-1,4-dioxaspiro[45]decan-7-one is a chemical compound with the molecular formula C9H14O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decan-7-one typically involves the reaction of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene glycol in the presence of catalysts such as 1-butyl-3-methylimidazolium hydrogen sulfate and 1-ethylimidazolium tetrafluoroborate. The reaction is carried out at elevated temperatures, around 110-132°C, for several hours. The product is then purified through crystallization and chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-1,4-dioxaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
8-Methyl-1,4-dioxaspiro[4.5]decan-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 8-Methyl-1,4-dioxaspiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
- 1,4-Dioxaspiro[4.5]decan-8-one
- 1,4-Dioxa-8-azaspiro[4.5]decane
Uniqueness
8-Methyl-1,4-dioxaspiro[4.5]decan-7-one is unique due to its specific spiro structure and the presence of a methyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
84488-23-3 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
8-methyl-1,4-dioxaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C9H14O3/c1-7-2-3-9(6-8(7)10)11-4-5-12-9/h7H,2-6H2,1H3 |
Clave InChI |
CQFGPTPTUWZZFL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(CC1=O)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)
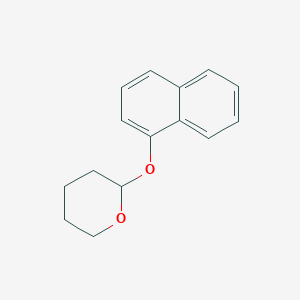
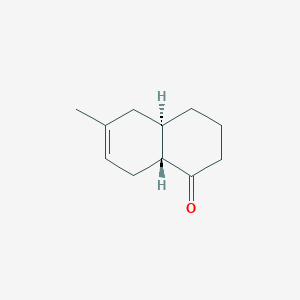

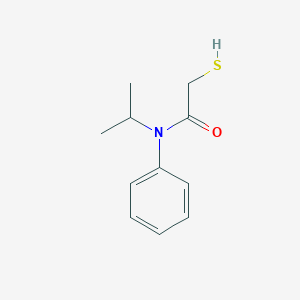
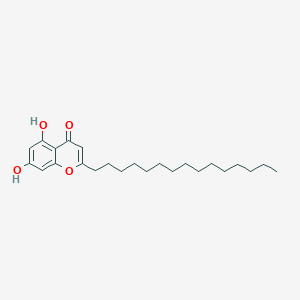
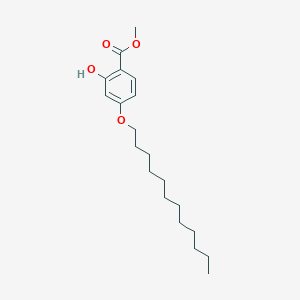
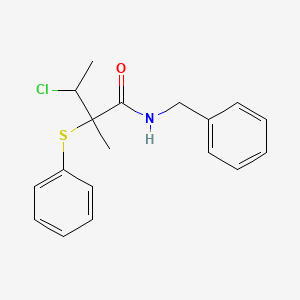
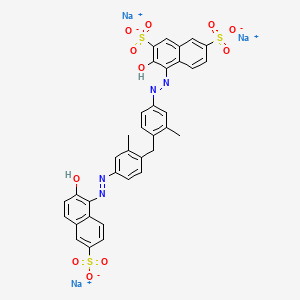
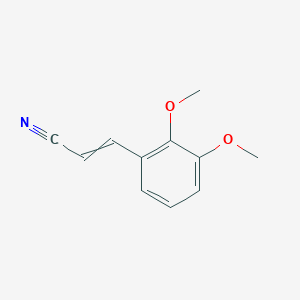

![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)
![N-[2-(Benzyloxy)benzoyl]-D-threonine](/img/structure/B14416020.png)

